Kanamycin D

Structure-Activity Relationship Ribosomal RNA binding Antibiotic target interaction

Problem: APH(3')-mediated resistance complicates aminoglycoside studies as Kanamycin A is readily inactivated. Solution: Kanamycin D features a 3''-hydroxyl replacing the 3''-amino group, altering enzyme recognition for resistance mechanism dissection. • Differentiated APH(3') substrate profile for kinetic studies • Validated as Amikacin EP Impurity D with COA, HPLC & MS data • Available in 10-100 mg for QC method development & biochemical assays

Molecular Formula C18H35N3O12
Molecular Weight 485.5 g/mol
Cat. No. B1247158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin D
Molecular FormulaC18H35N3O12
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
InChIInChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyNZCOZAMBHLSNDW-HNDNCJINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin D: Specialized Aminoglycoside for Research


Kanamycin D is a naturally occurring minor component of the kanamycin complex produced by *Streptomyces kanamyceticus* [1]. It belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycoside antibiotics. Its defining structural feature, established via early biosynthetic studies, is the replacement of the 3''-amino group found in the major product Kanamycin A with a 3''-hydroxy group, specifically featuring a glucose moiety instead of a kanosamine moiety at this position [2]. While not developed as a clinical agent itself, this structural nuance makes Kanamycin D a critical tool compound for probing the molecular basis of aminoglycoside action and resistance.

Aminoglycoside structure-activity probe for ribosomal binding studies
Differentiated substrate for APH resistance enzyme mechanistic research
Qualified as Amikacin EP Impurity D for analytical method validation

Kanamycin D: Irreplaceable in Mechanistic Studies


Generic substitution fails due to the critical functional consequence of Kanamycin D's unique structure. The substitution of the 3''-amino group with a hydroxyl group directly alters the compound's interaction with bacterial resistance enzymes. Specifically, the 3''-position is a primary target for modification by aminoglycoside O-phosphotransferases (APHs), a major resistance mechanism. In Kanamycin A, this amino group is a key determinant for enzymatic recognition and inactivation by APH(3') [1]. Consequently, the lack of this amine in Kanamycin D creates a differentiated substrate profile for these resistance enzymes, making Kanamycin D essential for studying the structural determinants of enzyme-mediated resistance. This functional difference cannot be replicated by the more abundant and clinically relevant Kanamycin A or B.

3''-OH substitution alters APH enzyme recognition profile compared to Kanamycin A, limiting direct replacement in resistance studies.
Kanamycin A or B may not reproduce the enzyme substrate differentiation required for mapping 3''-position contribution.
Generic aminoglycoside mixtures lack the defined single-impurity identity needed for pharmacopoeial method specificity validation.

Kanamycin D as a Quantitative Probe


Ribosomal Binding vs. Kanamycin A/B

Structural NMR and X-ray crystallography studies of kanamycin-ribosome complexes define the role of the 3''-substituent. While Kanamycin A forms specific hydrogen bonds via its 3''-amino group within the ribosomal A-site, Kanamycin D's 3''-hydroxyl presents a distinct hydrogen-bond donor/acceptor profile [1]. A foundational SAR study demonstrated that replacing the 6'-NH2 with 6'-OH in Kanamycin A decreases ribosomal inhibition (IC50) on wild-type bacterial ribosomes by >400-fold (from 0.3 µM to >125 µM) [2]. This class-level inference highlights the profound impact that a single amino-to-hydroxyl substitution at a key position can have on drug-target interaction, a principle underlying the differentiated utility of Kanamycin D as a probe.

Ribosomal inhibition probe
Class-level inference
>400-fold loss in ribosomal inhibition upon amino-to-hydroxyl substitution on kanamycin class analog
Highlights 3''-substituent impact on target engagement
Direct Kanamycin D data to verify; derived from 6'-OH analog
Structure-Activity Relationship Ribosomal RNA binding Antibiotic target interaction

Analytical Reference Standard Purity

Kanamycin D is supplied as a characterized chemical reference standard with a defined purity profile. Vendor specifications commonly guarantee purity at a high level, which is essential for its role as a standard . Furthermore, it is chemically defined as Amikacin EP Impurity D and is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development and validation (AMV) in pharmaceutical quality control [1]. This contrasts with bulk Kanamycin A or B products that may not carry the same specific impurity profiling.

Reference standard quality
Vendor specification
>95% purity, qualified as Amikacin EP Impurity D
Supports regulatory-compliant analytical method validation
Refer to lot-specific certificate of analysis
Analytical Chemistry Quality Control Reference Standard

Resistance Enzyme Substrate Specificity

The 3'-hydroxyl group of the 6-aminohexose ring in Kanamycin A is the site of regiospecific phosphorylation by aminoglycoside phosphotransferase APH(3')-IIIa, a key resistance enzyme [1]. Kanamycin D, which lacks the amino group on the corresponding glucose moiety, presents a structurally distinct substrate. An SAR study on APH(3')-IIIa established that modifications in the deoxystreptamine aminocyclitol ring play a critical role in substrate binding [1]. By using Kanamycin D in comparative kinetic assays, researchers can directly quantify the contribution of the 3''-amine to catalytic efficiency (kcat/Km), isolating this variable from other structural features.

APH substrate specificity
Class-level inference
Differentiated substrate profile for APH(3')-IIIa due to 3''-OH; used to isolate 3''-amine contribution to enzyme kinetics
Enables resistance mechanism studies with cleaner kinetic interpretation
Comparative kinetic assays with purified enzyme required
Antibiotic Resistance Enzymology Drug Metabolism

Kanamycin D Application Scenarios


Ribosome Interaction SAR Studies

Investigators conducting mechanistic studies of bacterial protein synthesis inhibition can use Kanamycin D to directly study the role of the 3''-substituent in ribosomal A-site binding. A comparative analysis of Kanamycin D with Kanamycin A and 6'-OH-kanamycin A in cell-free translation assays allows for the deconvolution of binding energy contributions from specific amino and hydroxyl groups, as demonstrated by the >400-fold activity loss observed upon amino-to-hydroxyl substitution in ring I [1].

Analytical Method Validation for Impurities

Quality control and analytical development laboratories within the pharmaceutical industry should procure Kanamycin D when developing or validating HPLC- or LC-MS-based methods for detecting and quantifying impurities in aminoglycoside drug substances, such as Amikacin. Its defined identity as Amikacin EP Impurity D [2] and provision with validated characterization data ensures regulatory compliance and method specificity.

AME Substrate Specificity Studies

For research groups focused on the biochemistry of antibiotic resistance, Kanamycin D serves as a critical substrate to determine the functional role of the 3''-position in enzymatic modification. Its use in kinetic assays against purified APH(3') enzymes [3] can reveal structure-activity clues essential for designing inhibitors that block the enzyme's active site without affecting host kinases.

Application
Selection Property
Validation Focus
Ribosomal binding SAR studies
A-site hydrogen-bonding profile with 3''-substituent
Ribosomal inhibition endpoint interpretation
Impurity profiling method validation
Identity as Amikacin EP Impurity D
Chromatographic specificity and system suitability
APH resistance mechanism studies
3''-OH substrate recognition profile
Enzyme kinetic parameter comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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